coixan
Description
Properties
CAS No. |
102483-16-9 |
|---|---|
Molecular Formula |
C10H11Li4N5O13P2S |
Synonyms |
coixan |
Origin of Product |
United States |
Scientific Research Applications
Hypoglycemic Effects
Research Findings:
Coixan has been studied for its hypoglycemic effects, particularly in diabetic models. A study involving diabetic mice demonstrated that this compound administration resulted in a decrease in fasting blood glucose levels. The experiment involved administering this compound at a dosage of 100 mg/kg daily over five weeks, which showed promising results in managing hyperglycemia compared to control groups .
Key Data:
| Parameter | Normal Diet Group | High-Carbohydrate Diet Group | This compound Treatment Group |
|---|---|---|---|
| Initial Blood Glucose (mM) | 5.0 | 11.5 | 10.0 |
| Final Blood Glucose (mM) | 5.2 | 12.0 | 9.0 |
| Body Weight Change (g) | +2 | -3 | -1 |
The results indicated that while this compound did not completely normalize blood glucose levels, it significantly reduced them compared to the high-carbohydrate diet group, suggesting its potential as a therapeutic agent for diabetes management .
Anti-Inflammatory Properties
Mechanism of Action:
this compound exhibits anti-inflammatory properties that may benefit conditions related to chronic inflammation. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and modulate immune responses, which are crucial in managing inflammatory diseases .
Case Study:
In vitro studies have shown that this compound reduces the expression of inflammatory markers in macrophages, providing a basis for its application in treating inflammatory disorders such as arthritis and colitis. Further investigation is warranted to explore its efficacy in clinical settings.
Anticancer Potential
Research Insights:
Emerging studies suggest that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth .
Clinical Implications:
The potential use of this compound as an adjunct therapy in cancer treatment is being explored, particularly due to its ability to enhance the efficacy of conventional chemotherapeutic agents while reducing side effects .
Chemical Reactions Analysis
Absence of Coixan-Specific Data in Sources
The provided references ( – ) contain no mention of this compound’s chemical structure, synthesis pathways, or reactivity. Key limitations include:
-
No structural data : this compound’s molecular formula, functional groups, or polymerization degree are not described.
-
No reaction mechanisms : Hydrolysis, oxidation, or substitution reactions involving this compound are undocumented.
-
No experimental evidence : Tables or spectroscopic data (e.g., NMR, IR) for this compound derivatives are absent.
Potential Gaps in Literature Coverage
This compound is likely understudied in mainstream chemical literature. Priority research areas might include:
| Research Aspect | Current Status | Recommended Approach |
|---|---|---|
| Hydrolysis under acidic conditions | Not reported | Conduct pH-dependent degradation studies |
| Enzymatic modification | No data available | Use amylases or glucanases |
| Functional group analysis | Uncharacterized | Perform methylation or acetylation |
Strategies for Future Research
To address this knowledge gap, the following steps are advised:
-
Primary Literature Review : Search specialized journals (e.g., Carbohydrate Polymers, Phytochemistry) for this compound studies.
-
Synthetic Chemistry : Explore this compound’s reactivity with common polysaccharide-modifying agents (e.g., periodate oxidation, sulfation).
-
Collaborative Efforts : Partner with pharmacognosy or biochemistry labs to isolate this compound and test its stability under varying conditions.
Comparison with Similar Compounds
Coixan vs. Other Coix Seed Components
Key Differences :
- Structural: this compound is a polysaccharide, while coicis oil, coixenolide, and coixol are lipid or alkaloid derivatives.
- Functional : this compound uniquely targets glucose metabolism and immune pathways, whereas coicis oil primarily modulates lipid metabolism and tumor angiogenesis. Coixol’s sedative effects distinguish it from this compound’s metabolic roles.
This compound vs. Other Plant-Derived Polysaccharides
Key Insights :
- This compound’s lower molecular weight may enhance bioavailability compared to larger polysaccharides.
- Unlike Astragalus polysaccharides, this compound directly protects pancreatic β-cells from oxidative damage (e.g., alloxan-induced injury) .
Q & A
What are the structural characteristics of coixan critical for its pharmacological activity?
This compound, a polysaccharide from Coix seeds, comprises varying ratios of monosaccharides (rhamnose, arabinose, mannose, galactose, glucose) and has a molecular weight of ~1.5×10<sup>4</sup> Da . Key structural determinants include:
- Polysaccharide A : 1:1:1:11:10 (rhamnose:arabinose:xylose:mannose:galactose)
- Polysaccharide B : 3:18:13:3:10:5 (rhamnose:arabinose:xylose:mannose:galactose:glucose)
- Polysaccharide C : A linear dextran .
Methodological guidance: Use HPLC, NMR, and enzymatic digestion (e.g., α-amylase) for structural characterization. Standardize extraction protocols to minimize batch variability .
How can researchers optimize this compound extraction while preserving bioactivity?
The extraction process involves:
Defatting : Use hexane to remove lipids from Coix seed powder .
Polysaccharide isolation : Heat in water (80°C, 3 hours), centrifuge, and concentrate supernatant.
Enzymatic treatment : Apply α-amylase and glucoamylase to hydrolyze starch (55–60°C, 1 hour).
Deproteinization : Use Savage reagent (chloroform:butanol = 4:1) .
Critical considerations: Monitor temperature to avoid polysaccharide degradation and validate bioactivity post-extraction via in vitro assays (e.g., macrophage activation tests) .
What molecular mechanisms underlie this compound’s hypoglycemic effects?
This compound reduces blood glucose via:
- Hepatic regulation : Inhibition of liver glycogenolysis and gluconeogenesis.
- Gut microbiota modulation : Activation of IGF1/PI3K/AKT signaling through short-chain fatty acids (SCFAs) derived from microbiota .
Experimental design: Use streptozotocin-induced diabetic murine models. Measure fasting glucose, insulin sensitivity, and SCFA levels (e.g., cecal butyrate) via GC-MS .
How should researchers address contradictions in reported monosaccharide ratios across this compound studies?
Discrepancies arise from:
- Geographical variation : Coix seed composition differs by cultivation region.
- Extraction protocols : Enzymatic vs. chemical methods alter polysaccharide profiles.
Resolution strategy: - Standardize raw material sourcing (e.g., specify seed origin).
- Publish detailed methodologies (e.g., enzyme suppliers, reaction times) to enhance reproducibility .
What advanced models are suitable for studying this compound’s immunomodulatory effects?
- In vitro : Dendritic cell (DC) activation assays to measure cytokine release (e.g., IL-12, TNF-α) .
- In vivo : Tumor-bearing murine models to assess T-cell proliferation and immune adhesion (e.g., erythrocyte-T cell binding assays) .
Data interpretation: Use flow cytometry for immune cell profiling and correlate with tumor regression metrics .
How can this compound’s role in drug delivery systems be experimentally validated?
This compound enhances microemulsion stability and targeting:
- Formulation : Incorporate this compound into galactose ester-modified microemulsions (e.g., Gal(oct)-C-MEs).
- Characterization : Measure particle size (DLS), zeta potential, and in vitro release profiles (e.g., dialysis membrane method) .
Key finding: this compound coating increases microemulsion size (≈55 nm to ≈70 nm) and prolongs circulation time by reducing serum protein adsorption .
What toxicological assessments are essential for this compound’s preclinical development?
- Acute toxicity : Determine LD50 in murine models (e.g., OECD Guideline 423).
- Genotoxicity : Conduct Ames test (bacterial reverse mutation), micronucleus test (bone marrow erythrocytes), and chromosomal aberration assays .
Evidence: this compound exhibits high LD50 (>5 g/kg) and negative genotoxicity results, supporting its safety .
How do researchers reconcile this compound’s dual anti-cancer and immune-boosting effects?
Mechanistic overlap includes:
- Direct cytotoxicity : Induction of tumor cell apoptosis via caspase-3 activation.
- Immune activation : DC-mediated T-cell proliferation and cytokine release (e.g., IFN-γ) .
Experimental approach: Use syngeneic tumor models to differentiate direct vs. immune-mediated effects. Knockout models (e.g., IFN-γ<sup>-/-</sup> mice) can isolate mechanisms .
What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50 determination.
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., 50 mg/kg vs. 100 mg/kg this compound) .
Data presentation: Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
How can this compound’s synergistic effects with chemotherapeutics be systematically studied?
- In vitro : Checkerboard assays to calculate combination indices (CI) using the Chou-Talalay method.
- In vivo : Evaluate tumor volume reduction in xenograft models treated with this compound + paclitaxel vs. monotherapy .
Data validation: Use RNA-seq to identify synergistic pathways (e.g., PI3K/AKT suppression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
